2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUCNBJIIJEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Regioselective Synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Executive Summary
This guide details the synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde , a critical intermediate for the development of benzofuran-based bioactive scaffolds and fragrance compounds. The protocol utilizes a Claisen rearrangement of isovanillin allyl ether.[1]
Unlike typical phenolic rearrangements where regioselectivity is governed by steric competition between two ortho positions, this synthesis is structurally directed . The starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), possesses a methoxy group at the C4 position.[2] Upon O-allylation, the only available ortho position for the [3,3]-sigmatropic shift is C2. Consequently, the reaction proceeds with high regioselectivity to the sterically congested C2 position, despite the adjacent aldehyde group.
Key Performance Indicators:
-
Target Yield: >90% (Step 2), >85% (Overall).
-
Purity: >98% (HPLC/NMR).
-
Scale: Gram to Decagram adaptable.
Strategic Analysis & Mechanism
The Regioselectivity Logic
The success of this protocol relies on the "blocked ortho" effect.
-
Ortho Position C4: Occupied by a Methoxy (-OMe) group.
-
Ortho Position C2: Available (occupied by -H).
-
Para Position C6: Mechanistically inaccessible for a direct [3,3] shift.
Therefore, the allyl group is forced to migrate to C2, creating a crowded but specific 1,2,3,4-tetrasubstituted benzene ring.
Reaction Pathway Diagram
The following diagram illustrates the transformation from Isovanillin to the Target, highlighting the blocked position that enforces regioselectivity.
Caption: Reaction pathway showing the enforced migration to C2 due to the C4-methoxy blockade.
Experimental Protocols
Protocol A: Synthesis of Precursor (Isovanillin Allyl Ether)
Objective: Selective O-alkylation of the phenol at C3.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 10.0 g (65.7 mmol)
-
Allyl Bromide: 6.3 mL (72.3 mmol, 1.1 equiv)
-
Potassium Carbonate (
): 13.6 g (98.6 mmol, 1.5 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous, 50 mL
-
Alternative Solvent: Acetone (requires longer reflux time).
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isovanillin (10.0 g) in dry DMF (50 mL).
-
Deprotonation: Add
(13.6 g) in one portion. The suspension may turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add Allyl Bromide (6.3 mL) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (
) should disappear; Product ( ) appears.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (300 mL). The product usually precipitates as a solid or oil.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic organic layers with water (
mL) and Brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or use as-is if purity >95% by NMR.
-
Expected Yield: 11.5–12.0 g (90–95%).
-
Appearance: Off-white to pale yellow solid/oil.
-
Protocol B: Claisen Rearrangement (The Critical Step)
Objective: Thermal [3,3]-sigmatropic rearrangement to form the C-C bond at C2.
Materials:
-
Precursor: 3-(Allyloxy)-4-methoxybenzaldehyde (from Protocol A).
-
Solvent:
-Dimethylaniline (DMA) or -Dichlorobenzene (high boiling point is essential). -
Green Alternative: Neat reaction (solvent-free) is possible but requires careful temperature control to prevent polymerization.
Procedure:
-
Setup: Place the precursor (5.0 g, 26 mmol) in a heavy-walled pressure tube or a round-bottom flask fitted with a reflux condenser and Argon inlet.
-
Solvent: Add
-Dimethylaniline (15 mL).-
Note: The concentration should be high (~1.5 M) to favor the intramolecular process over intermolecular side reactions.
-
-
Reaction: Heat the mixture to 190°C – 200°C (oil bath temperature).
-
Reflux: If using DMA (bp 194°C), maintain a steady reflux.
-
Time: 4–6 hours.
-
Checkpoint: Monitor by TLC.[1] The product is a phenol and will be slightly more polar than the starting ether. It will also stain distinctively with
(purple/blue) indicating the free phenol.
-
-
Workup (Critical for DMA removal):
-
Cool to RT. Dilute with Diethyl Ether or EtOAc (100 mL).
-
Acid Wash: Wash with 1M HCl (
mL). This step converts the basic DMA solvent into its water-soluble hydrochloride salt, removing it from the organic layer. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude residue is typically a dark oil.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (9:1
4:1). -
Target Fraction: The product elutes after any remaining starting material.
-
Data Summary Table:
| Parameter | Value / Observation |
| Precursor | 3-(Allyloxy)-4-methoxybenzaldehyde |
| Product | 2-Allyl-3-hydroxy-4-methoxybenzaldehyde |
| Reaction Temp | 190°C - 200°C |
| Time | 4 - 6 Hours |
| Typical Yield | 90 - 92% |
| Appearance | Crystalline solid (mp ~47-50°C) or viscous oil |
| Key NMR Shift | Loss of O-CH2 doublet (~4.6 ppm); Appearance of C-CH2 doublet (~3.5 ppm) |
Experimental Workflow Visualization
Caption: Step-by-step workflow from starting material to purified target.
Characterization & Validation
To validate the synthesis of the 2-allyl isomer (vs. potential 6-allyl impurities), utilize 1H NMR.[6]
-
1H NMR (CDCl3, 400 MHz):
-
Aldehyde (-CHO): Singlet at
~10.0 ppm. -
Aromatic Protons: Two doublets (ortho-coupling,
Hz) corresponding to H-5 and H-6.-
Note: If the allyl group migrated to C6, the remaining protons (H-2 and H-5) would be para to each other, showing singlets or weak meta-coupling. The presence of strong ortho-coupling confirms the 2,3,4-substitution pattern (H-5 and H-6 are adjacent).
-
-
Allyl -CH2-: Doublet at
~3.6 ppm (Shifted upfield from ~4.6 ppm in the ether precursor). -
Methoxy (-OMe): Singlet at
~3.9 ppm. -
Phenol (-OH): Singlet at
~6.0 ppm (exchangeable).
-
References
-
Regioselective Synthesis via Claisen Rearrangement
-
Compound Properties & Identifiers
- PubChem CID: 11237309 (2-Allyl-3-hydroxy-4-methoxybenzaldehyde).
-
General Claisen Rearrangement Mechanism
-
Precursor Data (Isovanillin Allyl Ether)
-
PubChem CID: 534148 (3-Allyloxy-4-methoxybenzaldehyde).[3]
-
Sources
- 1. pjsir.org [pjsir.org]
- 2. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 3. 3-Allyloxy-4-methoxybenzaldehyde | C11H12O3 | CID 534148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 3-allyloxy-4-methoxybenzaldehyde [sytracks.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Allyl-Benzaldehyde Scaffolds
Topic: Microwave-Assisted Synthesis of Allyl-Benzaldehyde Derivatives Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Allyl-benzaldehyde derivatives, particularly ortho-allyl-hydroxybenzaldehydes, represent "privileged structures" in medicinal chemistry. They serve as dual-functional scaffolds: the aldehyde group allows for rapid diversification into heterocycles (hydrazones, quinolines), while the allyl moiety provides a handle for ring-closing metathesis (RCM) or further oxidation.
Traditional thermal synthesis of these compounds via the Claisen Rearrangement is notoriously inefficient, often requiring temperatures exceeding 200°C for prolonged periods (4–24 hours), leading to aldehyde oxidation and polymerization.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity. By leveraging the specific dielectric heating properties of polar transition states, this workflow offers a scalable, green, and high-throughput route for drug discovery.
Scientific Foundation: The Microwave Advantage
Mechanism of Action
The synthesis relies on two key steps: O-allylation (Williamson ether synthesis) followed by a [3,3]-sigmatropic Claisen Rearrangement .
-
Dielectric Heating & Dipolar Polarization: In the Claisen rearrangement, the transition state is highly ordered but involves charge separation depending on the solvent. Microwave irradiation (2.45 GHz) directly couples with the dipoles of the polar solvent (e.g., NMP, DMSO) or the polarizable substrate itself.
-
Selective Activation: The rearrangement of allyloxybenzaldehydes requires crossing a high activation energy barrier (
). Microwave irradiation provides rapid volumetric heating, creating a "superheated" local environment that cannot be replicated by conductive heating (oil baths). This favors the kinetic pathway to the C-allyl product over thermodynamic degradation.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow from the starting hydroxybenzaldehyde to the final C-allyl scaffold.
Caption: Mechanistic pathway for the conversion of hydroxybenzaldehyde to C-allyl derivatives via MW-assisted O-allylation and Claisen rearrangement.
Experimental Protocols
Protocol A: Rapid O-Allylation (Precursor Synthesis)
Objective: Synthesis of 4-allyloxybenzaldehyde from 4-hydroxybenzaldehyde. Scale: 5.0 mmol
Materials:
-
4-Hydroxybenzaldehyde (610 mg, 5.0 mmol)
-
Allyl bromide (726 mg, 6.0 mmol, 1.2 eq)
-
Potassium carbonate (
, 1.38 g, 10.0 mmol, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (5 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), suspend the 4-hydroxybenzaldehyde and
in 5 mL of ACN. -
Addition: Add allyl bromide dropwise. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Mode: Dynamic Power (maintain temperature).
-
Temperature: 100°C.
-
Hold Time: 5–10 minutes.
-
Stirring: High.
-
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, recrystallize from ethanol/water. (Typical Yield: >90%).[1][2]
Protocol B: Microwave-Assisted Claisen Rearrangement (Core Synthesis)
Objective: Conversion of 4-allyloxybenzaldehyde to 3-allyl-4-hydroxybenzaldehyde.
Critical Factor: Solvent choice dictates the heating efficiency (loss tangent,
Materials:
-
4-Allyloxybenzaldehyde (prepared in Protocol A)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Note: These solvents have high
values (0.275 and 0.825 respectively), ensuring efficient coupling. -
Internal Standard (optional): 1,3,5-trimethoxybenzene for NMR quantification.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-allyloxybenzaldehyde (1.0 mmol) in 1.0 mL of NMP in a 2-5 mL microwave vial.
-
Solvent-Free Option: For green chemistry applications, the neat ether can be irradiated on silica gel support, though temperature control is less precise.
-
-
Inert Atmosphere: Purge the headspace with Nitrogen or Argon for 30 seconds to prevent aldehyde oxidation. Cap tightly.
-
Irradiation Profile:
-
Target Temperature: 200°C – 220°C.
-
Ramp Time: 2 minutes (fast ramp prevents side reactions).
-
Hold Time: 15–20 minutes.
-
Pressure Limit: Set to 15–20 bar (safety cutoff).
-
-
Cooling: Use compressed air cooling to rapidly drop temperature to <50°C (quenching the reaction).
-
Work-up: Pour mixture into ice-cold water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash organic layer with brine to remove NMP.
-
Purification: Flash column chromatography (Hexanes:EtOAc 8:2).
Data Presentation: Conventional vs. Microwave
The following table summarizes the efficiency gains verified in literature for the Claisen rearrangement of allyloxy-arenes.
| Parameter | Conventional Thermal Heating | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Temperature | 180–200°C (Oil Bath) | 200–220°C (Internal) | Comparable |
| Reaction Time | 4 – 24 Hours | 10 – 20 Minutes | 12x – 70x Faster |
| Yield | 50 – 65% | 85 – 92% | +30% Yield |
| Byproducts | Polymerization, Oxidation | Minimal (<5%) | High Purity |
| Energy Usage | High (Continuous heating) | Low (Targeted pulses) | Green Metric |
Troubleshooting & Optimization
Solvent Effects (The "Specific Microwave Effect")
While the Claisen rearrangement is technically concerted and thermal, the polarity of the solvent in MW synthesis is critical.
-
Non-polar solvents (Toluene, Hexane): Poor MW absorption. Reaction will fail or require SiC passive heating elements.
-
Polar Aprotic (DMF, NMP): Excellent absorption. Recommended for this protocol.
-
Ionic Liquids: Can be used as additives to increase heating rates if the substrate is non-polar.
Safety: Pressure Management
-
Risk: At 220°C, vapor pressure can exceed vessel limits.
-
Mitigation: Do not fill vials >50% volume. Ensure the MW reactor has an active pressure sensor and automatic cutoff (typically 20 bar).
Workflow Diagram
Caption: Operational workflow for the two-step microwave synthesis protocol.
References
-
Fast and Green Microwave-Assisted Conversion of Essential Oil Allylbenzenes. Source: MDPI Molecules, 2009. Context: Demonstrates the efficiency of MW in processing allyl-benzene derivatives and oxidation to aldehydes. URL:[Link]
-
Microwave-Assisted Claisen Rearrangement of 1-Allyloxy-4-hydroxybenzene. Source: Current Microwave Chemistry, Bentham Science. Context: Specific protocol for the rearrangement of allyloxy phenols using metal salts and MW irradiation. URL:[Link]
-
Microwave-assisted organic syntheses: microwave effect on intramolecular reactions. Source: Royal Society of Chemistry (RSC), 2015. Context: Detailed mechanistic study on thermal vs. non-thermal MW effects in Claisen rearrangements. URL:[Link]
-
Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Source: International Journal of Pharmaceutical Investigation, 2025.[3] Context: Validates the biological relevance of these scaffolds in drug development. URL:[Link]
-
Tandem Horner-Wadsworth-Emmons/Claisen Rearrangement Sequence. Source: Organic Chemistry Portal / Synthesis, 2005. Context: Advanced application of the rearrangement in tandem sequences for drug synthesis. URL:[Link]
Sources
Application Note: Synthesis & Characterization of Schiff Bases from 2-Allyl-3-hydroxy-4-methoxybenzaldehyde
This guide details the protocol for synthesizing Schiff bases using 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS: 16273-13-5). This specific aldehyde is a structural isomer of vanillin derivatives, distinguished by the ortho-allyl group relative to the phenol, which imparts unique lipophilic properties and potential for further heterocyclic cyclization (e.g., to benzofurans).
Introduction & Scope
Schiff bases (azomethines) derived from hydroxy-benzaldehydes are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and anticancer activities. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde offers a distinct advantage over standard vanillin:
-
Lipophilicity: The allyl chain enhances membrane permeability.
-
Reactive Handle: The allyl group allows for downstream modifications, such as iodocyclization to form dihydrobenzofurans.
-
Chelation Potential: The ortho-hydroxy group relative to the imine (formed at C1) creates a tridentate-like pocket (N, O, and potentially O-methoxy) suitable for stable metal complexation.
This guide provides a standardized, scalable protocol for condensing this aldehyde with various primary amines.
Reaction Mechanism & Pathway
The formation of the Schiff base proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by acid-catalyzed dehydration.
Figure 1: Mechanistic Pathway
Caption: Nucleophilic addition-elimination pathway. The rate-determining step is often the dehydration of the hemiaminal, facilitated by acid catalysis.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Reflux)
Best for: Bulk synthesis, crystalline products, and heat-stable amines.
Reagents:
-
Precursor: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Amine: Substituted Aniline / Hydrazide / Alkyl amine (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol (approx. 0.96 g) of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol.
-
Amine Addition: Add 5.0 mmol of the selected amine slowly with stirring.
-
Note: If the amine is a hydrochloride salt, add 5.0 mmol of Sodium Acetate to neutralize.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color (often yellow/orange) immediately, indicating initial imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6).
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour into 50 mL of ice-cold water with vigorous stirring.
-
Filtration: Filter the solid precipitate using a Buchner funnel. Wash with cold ethanol (2 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.
Protocol B: Green Synthesis (Microwave-Assisted)
Best for: High-throughput screening, low solvent usage, and difficult condensations.
-
Mixing: Grind 1.0 mmol of aldehyde and 1.0 mmol of amine in a mortar for 2 minutes to ensure intimate contact.
-
Wetting: Transfer to a microwave vial. Add 2-3 drops of Ethanol as a distinct energy transfer medium.
-
Irradiation: Irradiate at 300W for 2–4 minutes (in 30-second bursts to prevent overheating).
-
Workup: Allow to cool. Wash the solid residue with cold ether/ethanol to remove unreacted starting materials.
Characterization & Quality Control
To validate the structure, specific spectral signatures must be identified.
Table 1: Key Spectral Markers
| Technique | Functional Group | Expected Signal | Mechanistic Origin |
| FT-IR | C=N (Imine) | 1615 – 1640 cm⁻¹ (Strong) | Stretching vibration of the new azomethine bond. |
| FT-IR | O-H (Phenol) | 3300 – 3450 cm⁻¹ (Broad) | Intramolecular H-bonding often shifts this lower. |
| ¹H-NMR | -CH=N- | δ 8.2 – 8.8 ppm (Singlet) | Deshielded proton on the imine carbon. |
| ¹H-NMR | Allyl (-CH=)[1] | δ 5.8 – 6.1 ppm (Multiplet) | Characteristic vinyl proton of the allyl group. |
| ¹H-NMR | Allyl (=CH₂) | δ 5.0 – 5.2 ppm (Multiplet) | Terminal alkene protons. |
| ¹³C-NMR | C=N | δ 155 – 165 ppm | Diagnostic carbon peak for Schiff bases. |
QC Workflow Diagram
Caption: Self-validating Quality Control workflow. TLC is the primary gatekeeper before expensive spectral analysis.
Troubleshooting "Self-Validating" Systems
-
Issue: No Precipitate Formed.
-
Cause: Product is too soluble in ethanol.
-
Fix: Concentrate the solution to 1/3 volume on a rotary evaporator and refrigerate overnight. Alternatively, add water dropwise until turbidity appears.
-
-
Issue: Low Yield / Sticky Oil.
-
Cause: Incomplete dehydration (hemiaminal persistence) or polymerized allyl groups.
-
Fix: Use a Dean-Stark trap (if using Toluene/Benzene) to physically remove water, driving equilibrium forward. Ensure temperature does not exceed 100°C to protect the allyl group.
-
-
Issue: Hydrolysis on Storage.
-
Cause: Schiff bases are reversible. Moisture reverts them to aldehyde + amine.
-
Fix: Store in a desiccator.[2] If NMR shows aldehyde peak reappearing, recrystallize immediately.
-
Biological & Synthetic Applications
-
Antimicrobial Agents: The combination of the phenolic -OH and the imine -C=N- creates a pharmacophore capable of disrupting bacterial cell walls. The allyl group increases lipophilicity, enhancing penetration into Gram-negative bacteria.
-
Precursors for Benzofurans:
-
The ortho-allyl group is perfectly positioned for iodocyclization . Treating the Schiff base with I₂/NaHCO₃ can yield dihydrobenzofuran derivatives, which are potent antioxidant scaffolds.
-
References
-
ChemicalBook. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS 16273-13-5) Basic Information and Properties. Retrieved from
-
GuideChem. (n.d.). Synthesis and Application of Vanillin Derivatives. Retrieved from
-
MDPI. (2019). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis and Cytotoxicity. International Journal of Molecular Sciences. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents. PubMed Central. Retrieved from
-
Semantic Scholar. (2006). Synthesis of Dibenzo-fused 10-membered Cyclic Ethers from Isovanillin via Claisen Rearrangement. Retrieved from
Sources
Application Note: A Comprehensive Guide to the Storage and Handling of Light-Sensitive Benzaldehyde Derivatives
Abstract
Benzaldehyde and its derivatives are fundamental building blocks in pharmaceutical synthesis, fragrance creation, and materials science. However, their utility is intrinsically linked to their chemical stability. The aldehyde functional group, particularly on an aromatic ring, is highly susceptible to degradation initiated by environmental factors, with light being a primary catalyst. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling conditions for light-sensitive benzaldehyde derivatives. We will delve into the core mechanisms of degradation, establish principles for maximizing stability, and provide detailed, validated protocols for storage, handling, and stability assessment to ensure the integrity, purity, and reliability of these critical chemical entities in a laboratory setting.
The Chemistry of Degradation: Understanding the "Why"
To implement effective storage strategies, it is crucial to first understand the chemical pathways through which benzaldehyde derivatives degrade. The two most significant pathways are photodegradation and autoxidation, which are often interconnected.
Photodegradation: The Primary Challenge
Exposure to light, particularly in the ultraviolet (UV) spectrum (100-400 nm), provides the activation energy necessary to promote benzaldehyde derivatives to an excited state.[1][2] This excited molecule is highly reactive and can undergo several detrimental transformations. The process often involves the excitation of the carbonyl group to a triplet state, which can then initiate further reactions.[3][4] Key photodegradation pathways include:
-
Photo-oxidation: In the presence of oxygen, the excited aldehyde can facilitate the formation of reactive oxygen species or directly react with oxygen, accelerating the oxidation to the corresponding benzoic acid.[5]
-
Decarbonylation: Absorption of UV light can lead to the cleavage of the carbon-hydrogen bond of the aldehyde group, potentially forming radical species that can lead to byproducts, including benzene.[3][6]
Autoxidation: The Inevitable Reaction with Air
Benzaldehyde and its derivatives are notoriously prone to autoxidation, a spontaneous oxidation that occurs in the presence of atmospheric oxygen.[6] This process is a free-radical chain reaction that converts the aldehyde into the corresponding carboxylic acid (e.g., benzaldehyde to benzoic acid).[7] This reaction can proceed even in the absence of light, but it is significantly accelerated by light, heat, and the presence of metallic impurities.[6][8] The presence of benzoic acid as an impurity can significantly alter reaction outcomes and the toxicological profile of a substance.
The Role of Substituents on Stability
The electronic nature of substituents on the aromatic ring influences the stability of the benzaldehyde derivative.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, which can make the aldehyde more susceptible to oxidation.[8][9]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) decrease the electron density, which can increase the aldehyde's stability against oxidation but may enhance its reactivity towards nucleophiles in other contexts.[9][10]
This interplay of factors means that storage conditions must be considered on a compound-by-compound basis, guided by the principles outlined below.
Caption: Primary degradation pathways for light-sensitive benzaldehyde derivatives.
Core Principles and Recommended Conditions for Maximizing Stability
Based on the degradation mechanisms, a multi-faceted approach is required to ensure the long-term stability of light-sensitive benzaldehyde derivatives. The core principles are the exclusion of light, control of temperature, and elimination of atmospheric oxygen.
| Parameter | Recommendation | Rationale |
| Light Protection | Store in amber glass or opaque containers.[11][12] For extra sensitivity, wrap containers in aluminum foil.[13][14] | Amber glass effectively blocks UV and blue light, the most damaging wavelengths, preventing photodegradation.[1][11] |
| Temperature | Cool to cold. General storage at 2-8°C (refrigeration). For long-term storage (>6 months) or highly sensitive derivatives, -20°C (freezing) is recommended.[15][16] | Lower temperatures significantly reduce the rates of all chemical degradation reactions, including autoxidation.[6][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). Minimize headspace in the container.[8][17] | An inert atmosphere displaces oxygen, directly inhibiting the autoxidation pathway.[8] |
| Container | Tightly sealed, high-quality borosilicate glass (amber) or, if necessary, compatible opaque plastic (e.g., HDPE).[12] | Prevents exposure to atmospheric oxygen and moisture. Glass is generally less reactive than plastic.[18] |
| Chemical Purity | Use high-purity compounds. Be aware of potential metallic impurities from synthesis or storage. | Impurities can catalyze degradation reactions. |
| Handling | Dispense chemicals in a dimly lit area or under red/yellow safety lighting. Minimize the time the container is open.[2][13] | Reduces acute light exposure during routine laboratory use. |
Protocol for Optimal Storage and Handling
This protocol outlines the standard operating procedure (SOP) for receiving, storing, and handling a new light-sensitive benzaldehyde derivative to maintain its integrity.
Materials Required
-
Amber glass vials or bottles with PTFE-lined caps
-
Aluminum foil
-
Nitrogen or Argon gas source with tubing
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves[17][19]
-
Labels for clear identification and dating
-
Laboratory Information Management System (LIMS) or logbook for inventory tracking[13]
Protocol for Receiving and Initial Storage
-
Inspection: Upon receipt, inspect the manufacturer's packaging for integrity. Note the receiving date on the container.
-
Work in a Controlled Environment: Transfer the container to a fume hood or a designated low-light area.[17]
-
Inert Gas Purge (for highest stability): If the compound is particularly sensitive or intended for long-term storage, carefully open the container and gently flush the headspace with a stream of nitrogen or argon for 15-30 seconds.
-
Secure Sealing: Immediately and tightly seal the container with a PTFE-lined cap to ensure an airtight seal. For screw-cap vials, consider wrapping the cap-vial interface with Parafilm® as an extra barrier.
-
Light Proofing: If the container is not opaque, wrap it securely with aluminum foil.[14]
-
Labeling: Clearly label the container with the chemical name, date received, date opened, and any specific storage requirements (e.g., "-20°C, Under N₂").
-
Log Inventory: Record the chemical's identity, quantity, location, and date in your lab's inventory system.[13]
-
Store Appropriately: Place the prepared container in the designated, temperature-controlled storage unit (e.g., a -20°C spark-proof freezer or a 4°C refrigerator).[15][20] Ensure it is stored away from incompatible materials like strong bases or oxidizers.[20]
Caption: Workflow for receiving and storing new light-sensitive benzaldehydes.
Protocol for Assessing Long-Term Stability
Verifying the stability of a stored compound is critical, especially before its use in sensitive assays or GMP processes. This protocol describes a streamlined photostability study.
Introduction to Stability Testing
Stability testing can be performed in "real-time" by storing a sample under recommended conditions and testing it periodically, or through "accelerated" studies where stress conditions (like high-intensity light or elevated temperature) are used to predict long-term effects more quickly.[21][22] This protocol focuses on a direct photostability assessment.
Experimental Design
-
Test Sample: The benzaldehyde derivative dissolved in a suitable, inert solvent (e.g., acetonitrile) at a known concentration.
-
Control Sample: An identical sample protected completely from light (e.g., wrapped in foil and stored in a dark box).
-
Conditions: Samples are exposed to a controlled light source that mimics a relevant environment (e.g., a photostability chamber with defined lux and UV output). Samples are stored at a constant, controlled temperature.
-
Time Points: Aliquots are taken for analysis at defined intervals (e.g., 0, 2, 4, 8, 24 hours).
Step-by-Step Protocol
-
Preparation: Prepare a stock solution of the benzaldehyde derivative in HPLC-grade acetonitrile to a concentration of ~1 mg/mL. From this, prepare two sets of identical working solutions (e.g., 10 µg/mL) in clear glass HPLC vials.
-
Control Group: Tightly cap one set of vials. Wrap each vial completely in aluminum foil and place them inside a closed, opaque box next to the light source to ensure identical temperature conditions.
-
Test Group: Tightly cap the second set of vials (the "exposed" samples).
-
Exposure: Place both the test vials and the control box inside a photostability chamber. Begin the light exposure.
-
Sampling: At each designated time point, remove one "exposed" vial and one "control" vial.
-
Analysis: Immediately analyze the samples by a validated analytical method.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography with Flame Ionization Detection (GC-FID) are ideal for this analysis.[23][24]
-
Method: A reverse-phase C18 column is typically suitable for HPLC analysis of benzaldehyde derivatives. The mobile phase could be a gradient of acetonitrile and water. For GC, a polar capillary column is often used.[25]
-
Quantification: The concentration of the parent benzaldehyde derivative is determined by measuring its peak area relative to a calibration curve. The appearance of new peaks, such as the corresponding benzoic acid, should be noted and, if possible, identified and quantified.[17]
Data Interpretation
Plot the concentration of the parent compound versus time for both the control and exposed samples. A stable compound will show minimal to no decrease in concentration in the control group. The rate of degradation in the exposed group directly indicates its photosensitivity under the test conditions.
Caption: Experimental workflow for a photostability study of a benzaldehyde derivative.
Safety and Regulatory Compliance
Many benzaldehyde derivatives are classified as flammable or combustible liquids.[26] It is imperative to adhere to institutional and national safety guidelines.
-
Storage Quantities: Follow OSHA (29 CFR 1910.106) and NFPA 30 guidelines regarding the maximum allowable quantities of flammable liquids that can be stored in a single area or cabinet.[26][27][28]
-
Flammable Storage Cabinets: For quantities exceeding basic limits, approved flammable safety cabinets are mandatory. These cabinets are designed to protect their contents from fire for a specified period.[26][29]
-
Ventilation: Always handle these chemicals in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[15][19]
Conclusion
The chemical integrity of light-sensitive benzaldehyde derivatives is paramount for the success and reproducibility of research and development activities. By understanding the fundamental degradation pathways of photodegradation and autoxidation, researchers can implement a robust strategy for their preservation. The protocols and principles detailed in this guide—rigorous exclusion of light, strict temperature control, use of an inert atmosphere, and proper handling techniques—provide a validated framework to maximize the stability and shelf-life of these valuable compounds, ensuring their reliability from the stockroom to the final application.
References
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Online] Available at: [Link]
-
Bottle Solutions. (2020). Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Online] Available at: [Link]
-
Pharmapproach. (n.d.). ACCELERATED STABILITY TESTING. [Online] Available at: [Link]
-
Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Online] Available at: [Link]
-
CurTec. (n.d.). Protecting specialty chemicals against UV light. [Online] Available at: [Link]
- Google Patents. (n.d.). US4513050A - Material for packaging light-sensitive materials.
-
APG Packaging. (n.d.). Choosing the Right Packaging Material for Sensitive Skin Care Products. [Online] Available at: [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Online] Available at: [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Online] Available at: [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Online] Available at: [Link]
-
Slideshare. (n.d.). Accelerated stability testing. [Online] Available at: [Link]
-
Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Online] Available at: [Link]
-
Quality Magazine. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Online] Available at: [Link]
-
Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different.... [Online] Available at: [Link]
-
Reddit. (2024). How long can / should you store aromachemicals?. [Online] Available at: [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. [Online] Available at: [Link]
-
Petite Histoire. (2023). 7 Science-Backed Methods for Storing Perfume: A Chemist's Guide to Fragrance Preservation. [Online] Available at: [Link]
-
Oregon OSHA. (n.d.). Chemical Storage Guidelines: Flammable Materials. [Online] Available at: [Link]
-
Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations. [Online] Available at: [Link]
-
U.S. Hazmat Rentals. (2024). What is the OSHA Regulation for Flammable Storage?. [Online] Available at: [Link]
-
PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Online] Available at: [Link]
-
Huanawell. (2026). Essential Guide to OSHA Flammable Storage Cabinet Rules. [Online] Available at: [Link]
-
EHS Daily Advisor. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Online] Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Online] Available at: [Link]
-
Reddit. (n.d.). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Online] Available at: [Link]
Sources
- 1. curtec.com [curtec.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. Pipeline Packaging [pipelinepackaging.com]
- 12. uzonepackaging.com [uzonepackaging.com]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. How To [chem.rochester.edu]
- 15. carlroth.com [carlroth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nyc.ph [nyc.ph]
- 19. Benzaldehyde(100-52-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
- 21. biopharminternational.com [biopharminternational.com]
- 22. certified-laboratories.com [certified-laboratories.com]
- 23. researchgate.net [researchgate.net]
- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 25. researchgate.net [researchgate.net]
- 26. osha.oregon.gov [osha.oregon.gov]
- 27. ushazmatrentals.com [ushazmatrentals.com]
- 28. connmaciel.com [connmaciel.com]
- 29. huanawell.com [huanawell.com]
Troubleshooting & Optimization
Technical Support Center: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde
This guide serves as a specialized technical resource for the handling, storage, and recovery of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde . It is designed for researchers requiring high-purity standards for organic synthesis, particularly in the development of isovanillin derivatives and benzofuran scaffolds.
Technical Analysis: The Mechanism of Instability
To prevent degradation, one must first understand the molecular vulnerabilities of this compound. It is not merely an "aldehyde"; it is a poly-functionalized electron-rich aromatic system .
-
The Synergistic Oxidation Threat : The molecule contains an electron-donating hydroxyl group (-OH) at C3 and a methoxy group (-OMe) at C4. These substituents significantly increase the electron density of the benzene ring. This "activation" makes the aldehyde carbonyl carbon more nucleophilic and susceptible to autoxidation , converting the aldehyde to a carboxylic acid (2-allyl-3-hydroxy-4-methoxybenzoic acid).
-
The Allylic Vector : The allyl group at C2 introduces a site for radical abstraction. While less reactive than the aldehyde, exposure to UV light or radical initiators (often peroxides formed from solvent impurities) can trigger cross-linking or isomerization to the propenyl isomer (via sigmatropic shifts), especially if the sample becomes acidic due to aldehyde oxidation.
-
Quinone Formation : In the presence of strong oxidants or high pH, the phenolic moiety can oxidize to form ortho- or para-quinone methides, leading to deep yellow/brown discoloration and polymerization.
Storage & Handling: The "Zero-Oxidation" Protocol
Standard refrigeration is insufficient for long-term stability.
The Protocol:
-
Atmosphere Control : Always store under an inert atmosphere (Argon is superior to Nitrogen due to its higher density, which "blankets" the crystals).
-
Container Specifics : Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) or polypropylene (PP) containers for long-term storage, as they are permeable to oxygen over time.
-
Temperature : Store at -20°C . Lower temperatures kinetically inhibit the radical chain mechanisms of autoxidation.
-
Solvent Exclusion : Never store the compound in solution for more than 24 hours. If solution storage is unavoidable, use anhydrous, degassed solvents (e.g., DMSO-d6 for NMR) and seal under Argon.
Troubleshooting & FAQs
Q1: My off-white powder has turned yellow/brown. Is it usable?
-
Diagnosis : The color change indicates the formation of oxidation byproducts, likely quinoid species or conjugated oligomers.
-
Action : If the color is a light straw yellow, the purity may still be >95%. Verify with TLC (Thin Layer Chromatography) or H-NMR. If deep brown, significant degradation has occurred.
-
Solution : Perform the Bisulfite Recovery Protocol (see Section 4) to regenerate the pure aldehyde.
Q2: I see a new peak in my NMR around 10-12 ppm (carboxylic acid) or loss of the aldehyde proton (9-10 ppm).
-
Diagnosis : Autoxidation has converted the aldehyde group (-CHO) to a carboxylic acid (-COOH).
-
Action : Standard silica gel chromatography can separate the acid (more polar) from the aldehyde. Use a mobile phase with a small amount of acetic acid (0.1%) to prevent streaking of the phenolic compound.
Q3: Can I use standard diethyl ether for extraction/purification?
-
Critical Warning : NO. Ordinary diethyl ether often contains peroxides. These peroxides act as radical initiators that will rapidly oxidize the allyl group and the aldehyde.
-
Alternative : Use BHT-stabilized ether or, preferably, TBME (tert-Butyl methyl ether) which is much more resistant to peroxide formation.
Q4: The compound is oiling out instead of crystallizing.
-
Cause : Presence of trace solvent or impurities (often the oxidized acid) prevents crystal lattice formation.
-
Fix : Triturate the oil with cold pentane or hexanes. The impurities often remain in the organic wash, inducing the aldehyde to solidify.
Recovery Protocol: Bisulfite Adduct Purification
This is the most robust method to recover the aldehyde from partially oxidized samples. It relies on the reversible formation of a water-soluble bisulfite adduct, leaving non-aldehyde impurities (acids, dimers) in the organic phase.
Reagents:
-
Sodium Bisulfite (NaHSO₃) saturated solution.
-
Ethyl Acetate (EtOAc) or TBME.
-
Sodium Bicarbonate (NaHCO₃) or dilute HCl.
Step-by-Step Methodology:
-
Dissolution : Dissolve the crude/oxidized material in a minimal amount of EtOAc.
-
Adduct Formation : Add an excess of saturated aqueous NaHSO₃ solution. Shake vigorously for 5-10 minutes.
-
Observation: The aldehyde converts to the bisulfite adduct. Depending on the lipophilicity, this adduct will either precipitate as a white solid or migrate into the aqueous phase.
-
-
Separation :
-
If Solid Forms: Filter the white precipitate. Wash thoroughly with EtOAc to remove impurities.
-
If Soluble: Separate the layers. Keep the aqueous layer (contains the aldehyde adduct). Discard the organic layer (contains oxidation trash).
-
-
Regeneration :
-
Place the solid adduct or aqueous solution in a flask.[1]
-
Slowly add 10% aqueous NaHCO₃ (mild base) or dilute H₂SO₄ (acid) while stirring. Note: For phenolic aldehydes, mild acid hydrolysis (pH ~1-2) is often preferred to prevent phenolate oxidation.
-
Stir until the "almond-like" or aromatic odor of the aldehyde returns and solid precipitates.
-
-
Extraction : Extract the regenerated aldehyde into fresh EtOAc. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Visualizations
Figure 1: Oxidation Pathways of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde This diagram illustrates the two primary degradation routes: Aldehyde Autoxidation and Phenolic Oxidation.
Caption: Primary degradation pathways. The red path (Acid formation) is the most common storage failure mode.
Figure 2: Bisulfite Purification Workflow A logical decision tree for purifying the compound from oxidized impurities.
Caption: Step-by-step purification logic using the Bisulfite Adduct method to isolate the aldehyde.
References
-
PubChem . (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde.[2][3][4][5] National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses . (1951). m-Methoxybenzaldehyde (Synthesis and handling of phenolic aldehydes). Organic Syntheses, Coll. Vol. 3, p.564. Retrieved February 12, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aldehydes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 3. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. bostrycin | 21879-81-2 [chemicalbook.com]
troubleshooting low regioselectivity in allyl migration reactions
Technical Support Center: Allyl Migration & Regioselectivity Current Status: Operational | Tier: Level 3 (Advanced Chemistry) Ticket Subject: Troubleshooting Low Regioselectivity in Allyl Migration (Metal-Catalyzed & Sigmatropic)
Welcome to the Allyl Migration Support Hub
User Profile: Medicinal Chemists, Process Chemists.
Objective: Diagnose and resolve regioselectivity erosion (Branched vs. Linear ratios,
This guide moves beyond textbook definitions. We treat your reaction as a system of competing kinetic and thermodynamic pathways. If you are seeing mixed isomers, you are likely operating in a "mechanistic gray zone" where rates of equilibration and nucleophilic attack are comparable.
Module 1: The Diagnostic Logic
Before optimizing ligands, you must identify the mechanistic failure point. Use this logic gate to classify your problem.
Visual Diagnostic: The Selectivity Decision Tree
Caption: Figure 1. Diagnostic logic for isolating the mechanistic origin of regioselectivity loss. Blue nodes indicate decision points; Dark nodes indicate solution domains.
Module 2: Transition-Metal Catalyzed Allylic Substitution
The Core Problem: The competition between formation of the Linear (Thermodynamic) and Branched (Kinetic/Chiral) products.
Scenario A: "I'm using Palladium and getting mixed isomers."
Root Cause: The Memory Effect
In Pd-catalyzed systems, the oxidative addition of the allylic substrate forms a
Troubleshooting Protocol:
| Variable | Adjustment | Why it works |
| Chloride Additive | Add 10-20 mol% | Halides coordinate to Pd, accelerating the |
| Leaving Group | Switch Acetate | Carbonates generate alkoxides upon oxidative addition, which can act as internal bases, altering the kinetics of the nucleophilic attack. |
| Ligand Bite Angle | Increase Bite Angle (e.g., Xantphos) | Wider bite angles destabilize the steric bulk around the metal, often forcing the reaction toward the thermodynamic (linear) product. |
Scenario B: "I need the Branched product, but Pd gives me Linear."
Root Cause: Metal Center Preference Palladium typically favors attack at the least hindered terminus (Linear) via an outer-sphere mechanism with soft nucleophiles. To get the branched product, you must switch metals or rely on specific "Trost-type" ligands that create a chiral pocket forcing attack at the substituted carbon.
The Solution: Switch to Iridium or Molybdenum Iridium (with phosphoramidite ligands) and Molybdenum/Tungsten are electronically predisposed to favor the branched product.
-
Why Iridium? The active species is a metallacycle formed via C-H activation. Computational studies suggest that weak, non-covalent interactions (H-bonds) between the nucleophile and the ligand framework favor the branched transition state [2].
Protocol: Iridium-Catalyzed Branched Selective Reaction
-
Pre-catalyst Formation:
-
Mix
(1.0 equiv) with Phosphoramidite Ligand (2.0 equiv) in THF. -
Critical Step: Add Propylamine (1.0 equiv) to activate the pre-catalyst via cyclometallation. Stir 30 min at RT.
-
-
Reaction:
-
Analysis:
-
Monitor by GC/NMR. Look for the branched signal (typically a multiplet/quartet at ~3.5-5.0 ppm depending on substitution).
-
Module 3: Sigmatropic Rearrangements (Claisen)
The Core Problem: Regioselectivity in aromatic Claisen rearrangements (Ortho vs. Para migration) or lack of stereocontrol in aliphatic variants.
FAQ: Claisen Rearrangement
Q: My allyl aryl ether is rearranging to the para-position, but I want the ortho-product. A: This is usually due to "blocking" or steric crowding at the ortho positions.
-
Fix: If ortho positions are open but you still get para, the reaction is likely reversible (Claisen-Cope sequence). Lower the temperature and use a Lewis Acid catalyst (e.g.,
or ) to lower the activation energy for the first [3,3] shift, trapping the ortho-dienone intermediate before it can tautomerize or rearrange further [3].
Q: I have poor diastereoselectivity (syn/anti) in my aliphatic Claisen. A: Thermal rearrangements proceed via a chair-like transition state but can access boat-like states at high T.
-
Fix: Switch to a Chelate-Controlled Ireland-Claisen .
Module 4: Mechanistic Visualization
Understanding the difference between Inner Sphere (Hard Nuc) and Outer Sphere (Soft Nuc) is critical for troubleshooting.
Caption: Figure 2. The bifurcation of nucleophilic attack. Soft nucleophiles attack the ligand (outer sphere) leading to net retention. Hard nucleophiles attack the metal (inner sphere) leading to net inversion. Regioselectivity is determined at the "Attack" step.
Standardized Protocol: Regioselectivity Screen
Objective: Rapidly determine the intrinsic bias of a substrate/catalyst system.
-
Setup: Prepare 4 vials.
-
Vial A:
(Standard Linear Control). -
Vial B:
+ Phosphoramidite (Branched Control). -
Vial C:
+ Trost Ligand (DACH-Phenyl) (Chiral/Steric Control). -
Vial D:
+ (Bulky/Memory Effect Probe).
-
-
Execution:
-
Run all reactions at 0.1 M concentration in THF.
-
Timepoints: 1h, 4h, 24h.
-
-
Analysis (Critical):
-
Do not rely on TLC. Isomers often co-elute.
-
Use GC-FID or 1H NMR.
-
Integration: Measure the ratio of the terminal vinyl protons (Linear:
5.0-6.0 ppm, distinct multiplet) vs. internal vinyl protons (Branched).
-
-
Interpretation:
-
If A & D give different ratios
Memory Effect is active. -
If B is the only one giving Branched
Substrate is electronically biased toward Linear; Ir is required.
-
References
-
Granberg, K. L., & Bäckvall, J. E. (1992). Isomerization of (pi-allyl)palladium complexes. A key to the understanding of the mechanism of palladium-catalyzed allylic alkylation. Journal of the American Chemical Society.[4][11] Link
-
Madrahimov, S. T., & Hartwig, J. F. (2012).[2] Origins of Regioselectivity in Iridium-Catalyzed Allylic Substitution. Journal of the American Chemical Society.[4][11] Link
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. (1999).[12] Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society.[4][11] Link
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[2][13] Chemical Reviews. Link
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. byjus.com [byjus.com]
- 7. Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Benzaldehydes, Exemplified by 2-Allyl-3-hydroxy-4-methoxybenzaldehyde
The Critical Role of Melting Point in Compound Validation
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[1] Therefore, an accurately measured melting point serves two primary functions:
-
Identification: A measured melting point can be compared to literature values to help identify a substance.
-
Purity Assessment: A sharp melting range close to the expected value is a strong indicator of high purity.[1]
Given that 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a substituted benzaldehyde, understanding its thermal behavior is essential for predicting its stability, storage conditions, and performance in subsequent applications.
Comparative Methodologies for Melting Point Determination
Two primary techniques are employed for melting point determination in a modern research laboratory: the traditional capillary method and the advanced Differential Scanning Calorimetry (DSC) method.
Method 1: Capillary Melting Point Determination
This long-established technique involves heating a small amount of finely powdered sample packed into a capillary tube and observing the temperature range over which it melts. It is a visual method that relies on precise temperature control and careful observation.
A trustworthy protocol requires careful sample preparation and controlled heating.
-
Sample Preparation:
-
Ensure the sample is thoroughly dry, as residual solvent can act as an impurity and depress the melting range.[2][3]
-
Grind the crystalline sample into a fine, uniform powder to ensure efficient and even heat transfer.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4] Proper packing is crucial to avoid sagging or shrinking that can be mistaken for melting.
-
-
Instrument Calibration:
-
Before analysis, calibrate the apparatus using certified melting point standards that bracket the expected melting point of the sample.[5] This step ensures the thermometer's accuracy.
-
-
Measurement Procedure:
-
Rapid Preliminary Run: First, perform a rapid determination by heating at a rate of 4-5°C per minute to find an approximate melting range.[4][6]
-
Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature approximately 15°C below the approximate melting point found in the preliminary run.[3][4]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[3][4]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting).[4] This is the melting range.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.[7][8]
DSC provides more than just a melting point; it offers a complete thermal profile.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during the analysis.
-
-
Instrument Calibration:
-
Calibrate the instrument for both temperature and enthalpy using a certified standard, such as indium, which has a well-defined melting point and heat of fusion.
-
-
Measurement Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument to heat the sample at a controlled linear rate, typically 10°C/minute, under a nitrogen purge gas to create an inert atmosphere.
-
The resulting thermogram will show heat flow versus temperature. The melting event is observed as an endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.[9]
-
Experimental Workflow Diagram
The following diagram illustrates the decision-making and experimental process for comprehensive melting point analysis.
Caption: Workflow for Melting Point Determination.
Performance Comparison: Capillary vs. DSC
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change | Measurement of heat flow difference |
| Information | Melting range | Melting point (onset), heat of fusion, purity, polymorphism, glass transitions[7][10] |
| Precision | Lower, operator-dependent | Higher, instrument-controlled |
| Sample Size | ~1-2 mg | ~2-5 mg |
| Throughput | Moderate (multi-capillary units available) | High (autosamplers available) |
| Subjectivity | High (visual interpretation) | Low (quantitative data analysis) |
| Cost | Low initial investment | High initial investment |
Supporting Data from Structural Analogs
To contextualize the expected melting point of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, it is instructive to examine the melting points of structurally related benzaldehydes. The position of functional groups significantly influences intermolecular forces (like hydrogen bonding and dipole-dipole interactions), which in turn dictates the melting point.[11]
| Compound Name | Structure | Melting Point (°C) | Key Structural Difference from Target |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | p-OH, m-OCH₃ | 81 - 83[12][13][14][15] | Isomer; no allyl group |
| Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | m-OH, p-OCH₃ | 113 - 116[16][17] | Isomer; no allyl group |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | o-OH, m-OCH₃ | 40 - 42[18][19] | Isomer; no allyl group |
| 2-Hydroxy-4-methoxybenzaldehyde | o-OH, p-OCH₃ | 41 - 43[20][21] | No allyl group |
| Benzaldehyde | Unsubstituted | -26[22] | No hydroxyl, methoxy, or allyl groups |
The addition of the non-polar allyl group to the benzaldehyde core is expected to alter the crystal lattice packing and intermolecular interactions, resulting in a unique melting point for the target compound. Based on the analogs, a melting point in the range of 40°C to 120°C could be reasonably anticipated.
Conclusion and Recommendation
For the initial characterization and routine purity checks of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, the capillary melting point method is a reliable and accessible technique, provided it is performed with careful attention to protocol, including a slow heating ramp and instrument calibration.
For definitive characterization, drug development, and formal quality control, Differential Scanning Calorimetry (DSC) is the superior method.[8][10] It provides an objective, highly precise melting point (onset temperature) and delivers additional critical data on the compound's thermal properties, such as its heat of fusion. The quantitative nature of DSC removes the operator subjectivity inherent in the capillary method, making it the authoritative choice for regulatory submissions and in-depth material science studies.
By employing both methods and comparing the results against the data from structural analogs, researchers can confidently determine and validate the melting point of novel compounds like 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, ensuring the integrity of their scientific work.
References
-
Wikipedia. Vanillin. [Link]
-
The Right Chemistry. (2020). Vanillin (C8H8O3). [Link]
-
Wikipedia. Isovanillin. [Link]
-
Wikipedia. ortho-Vanillin. [Link]
-
Carl ROTH. Isovanillin, 250 g, CAS No. 621-59-0. [Link]
-
J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]
-
American Chemical Society. (2016). Vanillin. [Link]
-
CAS Common Chemistry. o-Vanillin. [Link]
-
The Good Scents Company. isovanillin, 621-59-0. [Link]
-
ChemBK. (2024). o-Vanillin. [Link]
-
CAS Common Chemistry. Isovanillin. [Link]
-
Wired Chemist. Determination of Melting Point. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
General Tests. Melting Point Determination. [Link]
-
Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]
-
PubChem - NIH. Vanillin | C8H8O3 | CID 1183. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. [Link]
-
ResearchGate. Melting point of products on oxidation of benzaldehyde and substituted benzaldehydes. [Link]
-
ResearchGate. Melting point of products on oxidation of benzaldehyde and substituted.... [Link]
-
NETZSCH. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards | Request PDF. [Link]
-
Chemistry Stack Exchange. (2020). Comparing melting points of substituted benzaldehydes. [Link]
-
University of Toronto. Melting point determination. [Link]
-
The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]
-
National Institute of Standards and Technology. Benzaldehyde - the NIST WebBook. [Link]
-
Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). [Link]
-
Chemsrc. 2-allyl-3-hydroxy-4-methoxy-benzaldehyde | CAS#:18075-41-7. [Link]
-
YouTube. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. [Link]
-
Pennsylvania State University. DETERMINATION OF MELTING POINTS. [Link]
-
The IUPAC Compendium of Chemical Terminology. melting point corrected (M03822). [Link]
-
Royal Society of Chemistry. Melting point determination. [Link]
-
Synthink. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95%. [Link]
-
Chemsrc. 2-Hydroxy-4-methoxybenzaldehyde | CAS#:673-22-3. [Link]
Sources
- 1. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Vanillin - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. Vanillin | 121-33-5 [chemicalbook.com]
- 15. acs.org [acs.org]
- 16. Isovanillin - Wikipedia [en.wikipedia.org]
- 17. Isovanillin, 250 g, CAS No. 621-59-0 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 18. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 19. chembk.com [chembk.com]
- 20. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 21. 2-Hydroxy-4-methoxybenzaldehyde | CAS#:673-22-3 | Chemsrc [chemsrc.com]
- 22. Benzaldehyde [webbook.nist.gov]
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Benzaldehyde Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical manufacturing, the isomeric purity of reagents and intermediates is not merely a matter of quality control; it is a cornerstone of product efficacy and safety. Benzaldehyde and its substituted isomers—possessing nitro, hydroxy, amino, or methyl functional groups—are fundamental building blocks. However, their structural similarity, particularly among positional isomers (ortho, meta, para), presents a significant analytical challenge. Achieving baseline separation is critical, as even minute differences in the substitution pattern on the benzene ring can drastically alter chemical reactivity and biological activity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of benzaldehyde isomers. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, empowering you to develop robust, selective, and reliable analytical methods. We will explore the nuanced interplay between stationary phase chemistry, mobile phase composition, and the inherent physicochemical properties of the isomers themselves.
The Chromatographic Challenge: Unraveling Positional Isomers
Positional isomers often exhibit very similar polarities and hydrophobicities, making their separation on standard reversed-phase columns, such as C18, notoriously difficult.[1][2] The retention mechanism on a C18 column is primarily driven by hydrophobic interactions between the analyte and the octadecyl carbon chains. For isomers with identical chemical formulas and functional groups, the subtle differences in dipole moment and molecular geometry are often insufficient to effect a differential partitioning between the stationary and mobile phases.
This necessitates a more sophisticated approach to method development, focusing on stationary phases that offer alternative interaction mechanisms.
Strategic Column Selection: Beyond Hydrophobicity
The key to resolving positional isomers lies in exploiting secondary interactions that go beyond simple hydrophobicity. For aromatic compounds like benzaldehyde isomers, π-π interactions are a powerful tool.
-
Phenyl Phases: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) are an excellent choice for separating aromatic positional isomers.[3][4] The electron-rich phenyl rings of the stationary phase can interact with the π-electron systems of the benzaldehyde isomers.[5] These π-π interactions are sensitive to the electron density of the analyte's aromatic ring, which is influenced by the position of the substituent.
-
Mechanism of Action: Electron-withdrawing groups (like the nitro group in nitrobenzaldehydes) can make the analyte's π-system electron-deficient, enhancing its interaction with the electron-rich phenyl stationary phase. Conversely, electron-donating groups may weaken this interaction.[5] The relative position of these groups (ortho, meta, para) alters the molecule's overall dipole moment and the accessibility of the aromatic ring for interaction, providing a basis for separation.[6]
-
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. The highly electronegative fluorine atoms create a strong dipole moment on the stationary phase, making it particularly effective for separating isomers with differing dipole moments.
-
Mixed-Mode Phases: Some modern columns incorporate multiple functionalities to enhance selectivity. For instance, a patent for the separation of nitrobenzaldehyde isomers specifies a stationary phase combining C18 and 5-fluorophenyl ligands.[7] This approach leverages both hydrophobic interactions and the unique selectivity of the fluorophenyl phase to achieve a successful separation that is challenging on either phase alone.[8]
The choice between these phases is dictated by the specific nature of the isomers. For instance, a biphenyl column, with its extended π-system, can offer enhanced retention and selectivity for planar aromatic molecules compared to a standard phenyl-hexyl column.[9][10]
The Role of the Mobile Phase: A Critical Modulator of Selectivity
The mobile phase is not merely a carrier for the sample; it is an active participant in the separation process.[11] Its composition directly influences the interactions between the analyte and the stationary phase.
-
Organic Modifier: In reversed-phase HPLC, the choice of organic modifier (typically acetonitrile or methanol) can significantly alter selectivity, especially on phenyl-based columns.
-
Methanol is a protic solvent that can engage in hydrogen bonding. It is generally considered to promote π-π interactions between the analyte and a phenyl stationary phase.[3]
-
Acetonitrile (ACN) , while a strong solvent, has π-electrons itself and can sometimes compete with the analyte for interaction sites on the phenyl stationary phase, potentially suppressing the π-π interactions that aid in isomer separation.[3][12] Therefore, when working with phenyl columns for isomer separation, methanol is often the preferred organic modifier to fully exploit these secondary interactions.
-
-
pH Control: For ionizable isomers, such as aminobenzaldehydes or hydroxybenzaldehydes, controlling the pH of the mobile phase with a suitable buffer is critical.[11] Adjusting the pH can change the protonation state of the functional group, which in turn alters the molecule's overall polarity and its interaction with the stationary phase. This provides a powerful handle for optimizing selectivity.
-
Additives: Additives like triethylamine can be used to mask active silanol groups on the silica support, improving peak shape for basic compounds like aminobenzaldehydes.[7]
Experimental Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust separation method for benzaldehyde isomers. The workflow involves screening different stationary and mobile phases to identify the optimal conditions.
Caption: A structured workflow for developing an HPLC method for benzaldehyde isomer separation.
Comparative Data: Separation of Nitrobenzaldehyde Isomers
Direct comparison of retention times across different studies can be misleading due to variations in HPLC systems and conditions. However, data from a single, well-controlled study or patent provides a reliable benchmark. The following table summarizes the retention behavior of benzaldehyde and its nitro-isomers based on a patented method, illustrating the successful separation on a specialized column where a standard C18 might fail.[7]
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) |
| Benzaldehyde | C18 / 5-Fluorophenyl Mix | 80:20 (v/v) 0.05M K₂HPO₄ (pH 7.5) : Methanol | 1.0 | 40 | ~3.00 |
| o-Nitrobenzaldehyde | C18 / 5-Fluorophenyl Mix | 80:20 (v/v) 0.05M K₂HPO₄ (pH 7.5) : Methanol | 1.0 | 40 | ~3.12 |
| m-Nitrobenzaldehyde | C18 / 5-Fluorophenyl Mix | 80:20 (v/v) 0.05M K₂HPO₄ (pH 7.5) : Methanol | 1.0 | 40 | ~2.90 |
| p-Nitrobenzaldehyde | C18 / 5-Fluorophenyl Mix | 80:20 (v/v) 0.05M K₂HPO₄ (pH 7.5) : Methanol | 1.0 | 40 | ~3.03 |
Data adapted from patent CN109738536B. Note that the patent provides chromatogram data rather than a precise table, so retention times are approximate for illustrative purposes.[7]
This data demonstrates that with the correct combination of stationary and mobile phases, baseline separation of these challenging isomers is achievable. The elution order (meta < benzaldehyde < para < ortho) is a result of the complex interplay of hydrophobicity and specific interactions with the mixed-mode stationary phase.
Detailed Experimental Protocol: HPLC Separation of Nitrobenzaldehyde Isomers
This protocol is based on the validated method described in patent CN109738536B for the separation of benzaldehyde and its ortho, meta, and para nitro-isomers.[7]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Stationary Phase: C18 and 5-fluorophenyl mixed bonded silica gel column.
-
Chemicals: Methanol (HPLC grade), Dipotassium hydrogen phosphate (K₂HPO₄), Phosphoric acid, Triethylamine, Benzaldehyde, o-Nitrobenzaldehyde, m-Nitrobenzaldehyde, p-Nitrobenzaldehyde standards.
2. Preparation of Mobile Phase
-
Prepare a 0.05 mol/L solution of dipotassium hydrogen phosphate in HPLC-grade water.
-
To 1000 mL of this solution, add 3 mL of triethylamine.
-
Adjust the pH of the solution to 7.5 using phosphoric acid.
-
The final mobile phase is a mixture of this aqueous buffer and methanol in an 80:20 (v/v) ratio.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation
-
Prepare individual stock solutions of benzaldehyde and each nitrobenzaldehyde isomer in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 10-20 µg/mL).
4. Chromatographic Conditions
-
Column: C18 and 5-fluorophenyl mixed bonded silica gel
-
Mobile Phase: 80:20 (v/v) [0.05M K₂HPO₄ + 0.3% Triethylamine, pH 7.5] : [Methanol]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
5. System Suitability
-
Inject the mixed standard solution five times.
-
The relative standard deviation (RSD) for the peak areas and retention times should be less than 2.0%.
-
The resolution between adjacent peaks should be greater than 1.5.
6. Analysis Procedure
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the isomers using an external standard calibration curve.
Conclusion
The successful HPLC separation of benzaldehyde isomers is a testament to the power of leveraging secondary interaction mechanisms in chromatography. While standard C18 columns are often inadequate for this task, stationary phases that facilitate π-π and dipole-dipole interactions, such as phenyl, PFP, and specialized mixed-mode columns, provide the necessary selectivity. A deep understanding of the interplay between the analyte's structure, the stationary phase chemistry, and the mobile phase composition is paramount. By moving beyond a trial-and-error approach and instead making informed decisions based on these chemical principles, researchers can confidently develop robust and reliable methods for the critical task of isomer analysis.
References
-
RSC Publishing. Analytical Methods. Available at: [Link]
- Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
Reddit. Separation of Nitrobenzaldehyde Isomers : r/CHROMATOGRAPHY. Available at: [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Available at: [Link]
-
Science.gov. chromatography hplc retention: Topics by Science.gov. Available at: [Link]
- Google Patents. US4714783A - Separation of nitrobenzaldehyde isomers.
-
Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]
-
ResearchGate. Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... Available at: [Link]
-
PubMed. Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Available at: [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]
-
PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]
-
Chromatography Forum. separation of positional isomers. Available at: [Link]
-
ResearchGate. Figure S10. UV spectrum and HPLC chromatogram of benzaldehyde (retention time 6.99 min). Available at: [Link]
-
SIELC Technologies. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
analele.chim.ro. COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Available at: [Link]
-
Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]
-
MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. Available at: [Link]
-
LinkedIn. Comparing HPLC and GC: Retention Time and Effectiveness. Available at: [Link]
-
GTFCh. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Available at: [Link]
-
slideshare.net. Mechanisms of retention in HPLC Part 7. Available at: [Link]
-
Nacalai Tesque. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]
-
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available at: [Link]
-
Polish Journal of Environmental Studies. Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. Available at: [Link]
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gtfch.org [gtfch.org]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Executive Summary & Chemical Profile
This guide provides immediate, actionable protocols for the disposal of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS: 18075-41-7). As a functionalized benzaldehyde derivative featuring phenolic and allyl groups, this compound presents a triad of chemical risks: reactivity (allyl), acidity/corrosivity (phenol), and oxidation potential (aldehyde).
Improper disposal into general organic waste streams without segregation analysis can lead to exothermic polymerization or unexpected reactivity with strong oxidizers.
Chemical Identity Verification
| Property | Specification |
| Chemical Name | 2-Allyl-3-hydroxy-4-methoxybenzaldehyde |
| CAS Number | 18075-41-7 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Physical State | Solid (typically off-white to yellow crystalline powder) or viscous oil (if impure) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
Hazard Analysis: The "Why" Behind the Protocol
To ensure safety, you must understand the causality of the hazards associated with this specific molecule.
-
Phenolic Hydroxyl Group (Position 3):
-
Allyl Group (Position 2):
-
Causality: The allylic C-H bonds are susceptible to radical abstraction, leading to peroxide formation or polymerization upon prolonged exposure to air or radical initiators.
-
Protocol: Waste containers must be tightly sealed to prevent oxygen ingress. Segregate from radical initiators (e.g., AIBN, benzoyl peroxide).
-
Aldehyde Group (Position 1):
Visual Workflow: Disposal Decision Matrix
The following diagram illustrates the decision logic for disposing of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde based on its physical state and mixture components.
Figure 1: Decision matrix for segregating 2-Allyl-3-hydroxy-4-methoxybenzaldehyde waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Excess Stock)
Use this protocol for solid powder or crystalline material.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to the phenolic nature of the compound (potential corrosion).
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "2-Allyl-3-hydroxy-4-methoxybenzaldehyde" (Write full name; do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
-
Segregation: Place the container in the Solid Organic Waste stream.
-
Critical Check: Ensure no strong oxidizers (e.g., solid nitrates) are in the same secondary containment bin.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this protocol for material dissolved in solvents like Ethyl Acetate, Methanol, or DCM.
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
-
If Acetone, Methanol, Ethyl Acetate, or Hexanes : Use the Non-Halogenated waste stream.
-
-
pH Check: Dip a pH strip into the waste solution.
-
If pH < 4 or > 10, neutralize to pH 6–8 using dilute sodium bicarbonate or dilute acetic acid before adding to the main waste drum. This prevents drum pressurization.
-
-
Transfer: Pour into the appropriate solvent carboy using a funnel.
-
Safety Note: Perform this operation in a fume hood to avoid inhaling aldehyde vapors.
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[4]
-
Bagging: Collect all contaminated disposables in a clear, 4-mil polyethylene hazardous waste bag.
-
Double Bagging: If the debris is wet or heavily contaminated, double-bag to prevent leakage.
-
Disposal: Tie the bag securely and place it in the Dry Laboratory Debris box (often destined for incineration). Do not place in regular trash.
Emergency Response: Spills and Exposure
Every laboratory handling this chemical must have a spill kit capable of handling organic irritants.
| Incident Type | Immediate Action Protocol |
| Minor Spill (< 10g/mL) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles, lab coat).3. Cover with vermiculite or absorbent pads .4. Sweep into a disposable bag. 5. Clean surface with soap and water (avoid bleach/oxidizers). |
| Major Spill (> 100g/mL) | 1. Evacuate the lab. 2. Close doors to contain vapors.3. Contact EHS/Emergency Services.4. Do not attempt cleanup without respiratory protection (organic vapor cartridge).[3] |
| Skin Contact | 1. Wash with soap and copious water for 15 minutes.2.[2] Phenols can anesthetize skin; do not rely on pain as an indicator of damage. Seek medical attention if irritation persists. |
| Eye Contact | 1. Flush with water/eyewash station for 15 minutes.2.[2] Seek immediate medical attention (Aldehydes can cause corneal damage). |
Storage & Compatibility Data
Proper storage prevents the need for premature disposal.[4]
-
Storage Condition: Keep at 2–8°C (Refrigerated) .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The allyl and aldehyde groups are air-sensitive over long periods.
-
Incompatible Materials (DO NOT STORE WITH):
-
Nitric Acid (
) -
Perchloric Acid (
) -
Potassium Permanganate (
) -
Sodium Hydroxide (
) - concentrated solutions.[4]
-
References
-
National Center for Biotechnology Information (PubChem). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (Compound Summary). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Executive Summary & Chemical Profile
Objective: This guide provides a self-validating safety protocol for researchers handling 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (also known as 2-Allyl-isovanillin).
While some commercial suppliers label this compound as "non-hazardous" based on acute toxicity limits, a Structure-Activity Relationship (SAR) analysis mandates a higher standard of care. As a Senior Scientist, I reject the "minimum compliance" approach in favor of "maximum biological isolation." This molecule combines a reactive aldehyde , an acidic phenol , and an allyl group. This triad suggests potential for respiratory sensitization and mucous membrane irritation that generic safety sheets often overlook.
| Property | Data | Operational Implication |
| CAS Number | 16273-13-5 | Use for specific waste profiling. |
| Physical State | Crystalline Solid (Off-white) | Primary exposure vector is dust/particulate . |
| Melting Point | 77–80 °C | Stable solid at RT; low vapor pressure unless heated. |
| Solubility | Soluble in organic solvents (EtOH, DMSO) | Once dissolved, skin absorption risk increases significantly. |
| Core Hazards | Irritant (Skin/Eye/Resp), Sensitizer | Treat as a potential allergen due to aldehyde moiety. |
Hazard Analysis & PPE Selection Logic
Effective safety is not about memorizing rules; it is about understanding the molecule. We utilize a Functional Group Analysis (FGA) to determine the necessary Personal Protective Equipment (PPE).
The "Why" Behind the PPE
-
The Aldehyde (CHO): Highly reactive with proteins. Inhalation of dust can lead to "sensitization," where the immune system develops a permanent allergic response. Control: Engineering (Fume Hood).
-
The Phenol (OH): Weakly acidic and corrosive to sensitive tissues (eyes/mucosa). Control: Barrier protection (Goggles/Gloves).[1]
-
The Allyl Group: Increases lipophilicity, potentially aiding skin absorption. Control: Glove material selection.
PPE Specification Matrix
| Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Crystalline fines can bypass side shields via static attraction. Goggles seal the ocular cavity. |
| Dermal (Hand) | Nitrile (Minimum 0.11 mm / 4 mil) | Dry Solid: Standard nitrile is 100% effective.In Solution: If dissolved in Acetone/DCM, you must upgrade to Silver Shield or double-glove (PE laminate under Nitrile) as the solvent permeates nitrile instantly, carrying the chemical with it. |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Primary defense. If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator . |
| Body | Lab Coat (High-neck, Cotton/Poly) | Synthetic fleeces generate static, attracting the powder. Cotton blends dissipate static charge. |
Visualization: Risk Assessment Workflow
The following logic flow illustrates how to determine the safety tier based on the chemical's state (Solid vs. Solution).
Figure 1: Decision logic for risk assessment based on the physical state of the compound.
Operational Protocols
Protocol A: Weighing & Mass Transfer (Critical Step)
Most exposure events occur here due to static electricity scattering the light powder.
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.
-
Static Mitigation: Use an anti-static gun or a polonium strip near the weighing boat. This compound (like many vanillin derivatives) is prone to static cling.
-
Transfer: Do not use a metal spatula if the compound is potentially reactive (rare for this specific aldehyde, but good habit). Use a porcelain or PTFE-coated spatula.
-
Clean Up: Immediately wipe the balance area with a damp Kimwipe (water/ethanol) to capture invisible dust. Do not blow dust off the balance.
Protocol B: Solubilization
-
Solvent Choice: When dissolving in DMSO or Ethanol, the heat of solution is negligible.
-
Addition Order: Add the solid to the solvent , not solvent to solid, to prevent "puffing" of the powder into the air.
-
Labeling: Once in solution, label the flask immediately with "Sensitizer - Aldehyde" to warn colleagues.
Emergency Response & Disposal
This section acts as your "Exit Strategy" if containment fails.
Exposure Response[2][3][4][5][6]
-
Eye Contact: Flush immediately for 15 minutes .[2][3][4][5] Time it. The phenol moiety can cause protein denaturation in the cornea; seconds matter.
-
Skin Contact: Wash with soap and water.[6][7][8][3][4][9][10][11] Do not use alcohol to wash skin; alcohols are vasodilators and may increase absorption of the aldehyde.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation.
Waste Disposal Plan
-
Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Segregation: Keep away from oxidizers (e.g., nitric acid, peroxides). Aldehydes can oxidize exothermically to carboxylic acids.
-
Container: High-density polyethylene (HDPE) or Glass.
Visualization: Spill Response Algorithm
This diagram dictates the immediate actions required during a spill event.
Figure 2: Step-by-step spill response workflow emphasizing dust suppression for solids.
References
-
PubChem. (2023). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CID 600754).[12] National Library of Medicine. [Link]
-
Chemical Manufacturers. (2023). Material Safety Data Sheet: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.com [fishersci.com]
- 12. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C11H12O3 | CID 600754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
